

MSC1094308: A Technical Guide to a Novel VCP/p97 Inhibitor

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Compound of Interest

Compound Name: MSC1094308

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Abstract

Valosin-containing protein (VCP)/p97 is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments, thereby facilitating their degradation by the proteasome or regulating their activity.[3] Given its central role in pathways frequently dysregulated in cancer, such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), VCP/p97 has emerged as a promising therapeutic target.[4][5] This document provides a detailed technical overview of **MSC1094308**, a novel allosteric inhibitor of VCP/p97.

Introduction to MSC1094308

MSC1094308 is a reversible and non-competitive inhibitor of the D2 ATPase activity of VCP/p97.[6] It binds to a druggable allosteric hotspot at the interface of the D1 and D2 domains.[6][7] Notably, **MSC1094308** also demonstrates inhibitory activity against the type I AAA ATPase VPS4B, suggesting the presence of conserved allosteric sites in different types of AAA ATPases.[6]

Quantitative Data

The following tables summarize the available quantitative data for **MSC1094308** and provide a comparative overview with other known VCP/p97 inhibitors.

Table 1: Biochemical and Cellular Activity of **MSC1094308**

Parameter	Value	Reference(s)
Biochemical IC50 (VCP/p97)	7.2 μ M	[8]
Cellular Efficacy	Active at 10 μ M	[8]
Mechanism of Action	Allosteric, Non-competitive, Reversible	[6][7]
Binding Site	Allosteric site at the D1-D2 interface	[6][7]
Other Targets	VPS4B (Type I AAA ATPase)	[6]

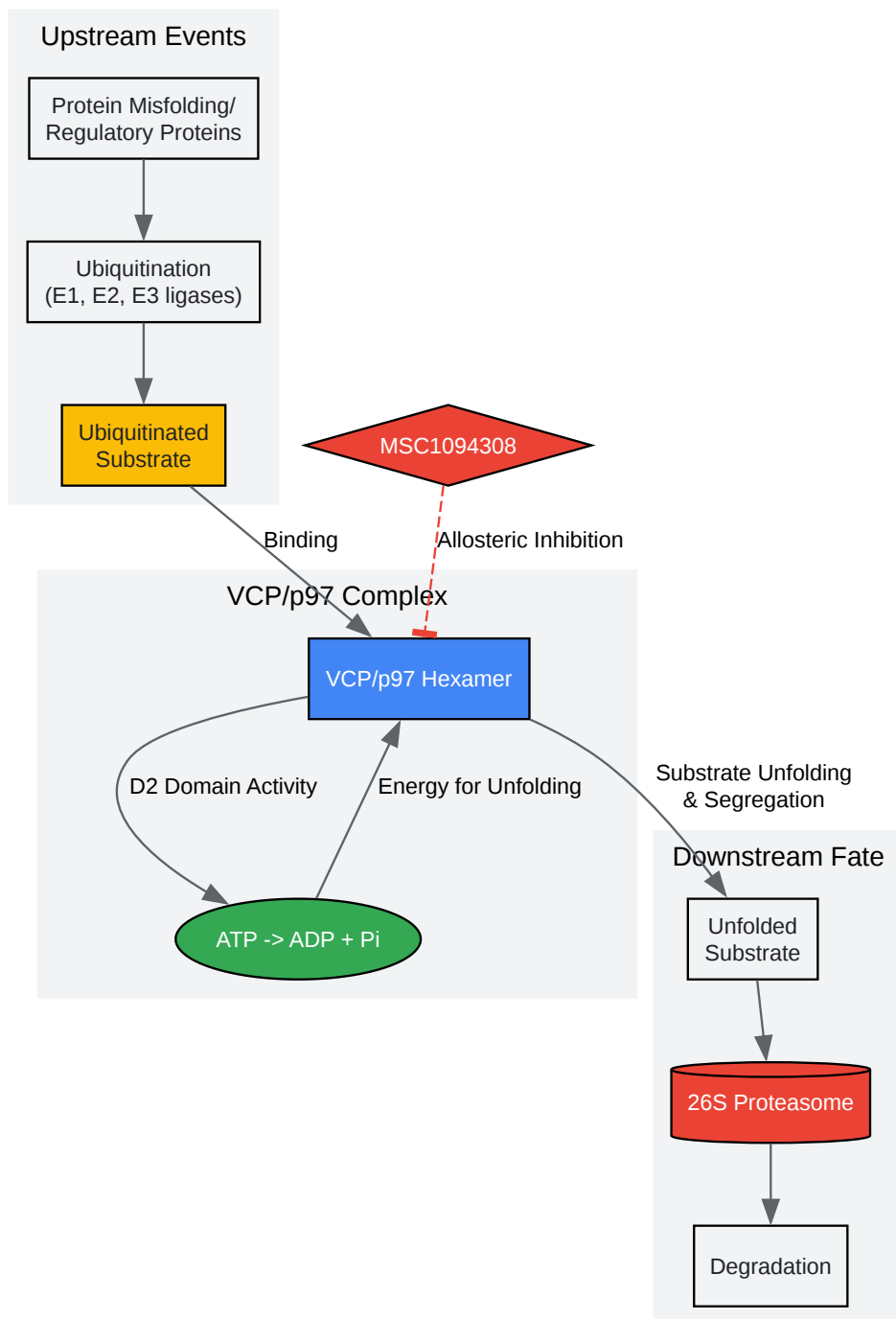
Table 2: Comparative IC50 Values of Selected VCP/p97 Inhibitors

Inhibitor	Type	Biochemical IC50 (VCP/p97)	Reference(s)
MSC1094308	Allosteric	7.2 μ M	[8]
CB-5083	ATP-competitive	~10 nM	[9]
NMS-873	Allosteric	Potent (nanomolar range)	[10]
DBeq	ATP-competitive	2.6 μ M	[9]
ML240	ATP-competitive	0.11 μ M	[9]
2-aminopyridine indole amide	Allosteric	0.5 μ M	[8]
PPA	Covalent	0.6 μ M	[8]

Signaling Pathway and Mechanism of Action

VCP/p97 is a key regulator of cellular proteostasis, primarily through its involvement in the ubiquitin-proteasome system. It recognizes and unfolds ubiquitinated substrate proteins, extracting them from cellular structures like the endoplasmic reticulum, mitochondria, and chromatin.[1][3][11] This action is essential for the subsequent degradation of these proteins by the 26S proteasome.[3] **MSC1094308**, by allosterically inhibiting the D2 ATPase domain, prevents the conformational changes necessary for ATP hydrolysis and substrate processing.[6] This leads to an accumulation of ubiquitinated proteins and induction of cellular stress, ultimately triggering apoptosis in cancer cells.[4]

VCP/p97 Signaling in the Ubiquitin-Proteasome System

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Caption: VCP/p97 in the Ubiquitin-Proteasome System.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize VCP/p97 inhibitors like **MSC1094308**.

Biochemical ATPase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from generic kinase and ATPase assay protocols and is suitable for determining the IC₅₀ of **MSC1094308** against purified VCP/p97.[\[12\]](#)

Materials:

- Purified recombinant human VCP/p97 protein
- **MSC1094308** (or other test compounds) dissolved in DMSO
- ATP solution
- Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **MSC1094308** in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the purified VCP/p97 enzyme to a working concentration (e.g., 20 nM) in Kinase Reaction Buffer.
- Reaction Setup:
 - Add 5 µL of the diluted VCP/p97 enzyme solution to each well of the assay plate.
 - Add 2.5 µL of the diluted **MSC1094308** or DMSO (for control wells) to the respective wells.
 - Incubate for 15 minutes at room temperature to allow for compound binding.

- Initiate Reaction: Add 2.5 μL of ATP solution (e.g., 20 μM final concentration) to each well to start the ATPase reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Stop Reaction and ATP Depletion:
 - Equilibrate the plate to room temperature for 5 minutes.
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- ADP Detection:
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the ATPase activity.
- Data Analysis: Calculate the percent inhibition for each **MSC1094308** concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells.[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell lines (e.g., HCT116, HeLa, RPMI8226)[\[8\]](#)

- Complete cell culture medium
- **MSC1094308** dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- 96-well clear flat-bottom plates

Procedure:

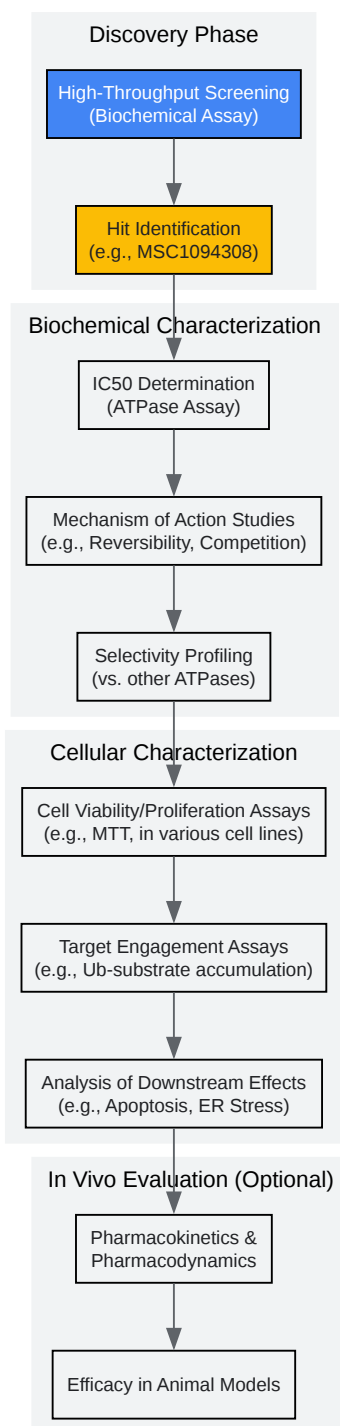
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **MSC1094308** in complete medium from a stock solution in DMSO.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **MSC1094308**. Include wells with medium and DMSO only as a vehicle control.
- Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

- Data Analysis:
 - Subtract the background absorbance from a blank well (medium only).
 - Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a VCP/p97 inhibitor like **MSC1094308**.

Workflow for VCP/p97 Inhibitor Characterization

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Caption: Characterization of a VCP/p97 inhibitor.

Conclusion

MSC1094308 represents a valuable tool for studying the complex biology of VCP/p97. Its allosteric mechanism of action provides an alternative to ATP-competitive inhibitors and may offer a strategy to overcome potential resistance mechanisms. Further investigation into its cellular effects across a broader range of cancer types and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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